molecular formula C8H4F2O2 B8600931 2-(2,6-Difluorophenyl)-2-oxoacetaldehyde

2-(2,6-Difluorophenyl)-2-oxoacetaldehyde

Cat. No.: B8600931
M. Wt: 170.11 g/mol
InChI Key: BEDFMVRSEFYSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Difluorophenyl)-2-oxoacetaldehyde is an organic compound featuring a phenyl ring substituted with fluorine atoms at the 2- and 6-positions, coupled with an oxoacetaldehyde functional group. The oxoacetaldehyde group may confer reactivity in nucleophilic addition or condensation reactions, though experimental validation is required.

Properties

Molecular Formula

C8H4F2O2

Molecular Weight

170.11 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C8H4F2O2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-4H

InChI Key

BEDFMVRSEFYSDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 2-(2,6-Difluorophenyl)-2-oxoacetaldehyde and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Fluorine Positions Physical State Density (g/cm³) pKa
This compound Not Available C₈H₅F₂O₂ (inferred) ~183 (estimated) Oxoacetaldehyde 2,6 Not Reported Not Reported Not Reported
2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid 1018295-42-5 C₈H₅F₂NO₃ 201.13 Amino, Oxoacetic acid 2,6 Powder 1.601±0.06 2.73±0.40
2-(2,5-Difluorophenyl)-2-oxoacetic Acid 1094294-16-2 C₈H₄F₂O₃ 186.11 Oxoacetic acid 2,5 Not Reported Not Reported Not Reported
2-(4-Hydroxyphenyl)-2-oxoacetaldehyde, hydrate Not Available C₈H₇O₃·H₂O (inferred) ~186 (estimated) Oxoacetaldehyde, Hydroxyl None Hydrate Not Reported Not Reported
Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate 1193392-97-0 C₁₂H₁₅FO₄ 242.24 Ester, Methoxy 4 Not Reported Not Reported Not Reported

Key Observations :

Fluorine Substitution : The position of fluorine significantly impacts electronic and steric properties. The 2,6-difluoro substitution in the target compound likely enhances symmetry and steric hindrance compared to the 2,5-difluoro isomer .

The ester group in Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate offers hydrolytic stability compared to the aldehyde, which is prone to oxidation .

Physicochemical Properties: The higher density (1.601 g/cm³) of 2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid suggests greater molecular packing efficiency due to hydrogen bonding from the amino group . The absence of a hydroxyl or amino group in the target compound may reduce its water solubility compared to the hydrate or acid derivatives .

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